Azalomycin F4
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Overview
Description
Azalomycin F4 is a natural polyhydroxy macrolide compound produced by certain Streptomyces strains. It is known for its remarkable antimicrobial activities, particularly against a variety of fungal pathogens
Preparation Methods
Synthetic Routes and Reaction Conditions
Azalomycin F4 is typically isolated from the culture broth of Streptomyces species. The isolation process involves a series of chromatographic techniques to purify the compound . The synthetic routes for this compound are complex and involve multiple steps, including fermentation, extraction, and purification.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces strains in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The use of optimized fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Azalomycin F4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include its analogs and derivatives, which exhibit varying degrees of antimicrobial activity. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Azalomycin F4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and structure-activity relationships.
Biology: this compound is employed in research on microbial interactions and the mechanisms of antimicrobial resistance.
Medicine: The compound is investigated for its potential as an antifungal and antibacterial agent, particularly against drug-resistant strains.
Mechanism of Action
Azalomycin F4 exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) synthesis pathway in bacteria. It binds to the active center of LTA synthetase, disrupting the cell envelope and leading to cell lysis. This interaction involves the binding sites of substrates and the LTA prolongation, particularly the residues Lys299, Phe353, Trp354, and His416 . The compound’s guanidyl group also interacts electrostatically with the negatively charged phosphate of LTA, accelerating LTA release .
Comparison with Similar Compounds
Azalomycin F4 is part of a family of azalomycin derivatives, including Azalomycin F4a, Azalomycin F4b, Azalomycin F5a, and Azalomycin F5b . These compounds share similar structures but differ in their side chains and functional groups, which influence their antimicrobial activities. Compared to other macrolides, this compound is unique due to its broad-spectrum activity and its ability to target multiple microbial pathways.
Similar Compounds
- Azalomycin F4a
- Azalomycin F4b
- Azalomycin F5a
- Azalomycin F5b
These compounds are structurally related to this compound and exhibit varying degrees of antimicrobial activity .
Biological Activity
Azalomycin F4 is a member of the azalomycin family, known for its significant antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential clinical applications.
Overview of this compound
This compound is a 36-membered polyhydroxy macrolide antibiotic derived from the fermentation of Micromonospora species. It exhibits potent antimicrobial activity, particularly against drug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. Its unique structure contributes to its efficacy in disrupting bacterial cell wall synthesis and function.
The biological activity of this compound is primarily attributed to its interference with peptidoglycan synthesis and cell envelope integrity in bacteria. The following mechanisms have been identified:
- Inhibition of Lipoteichoic Acid (LTA) Biosynthesis : this compound binds to the enzyme LtaS, which is crucial for LTA synthesis in S. aureus. This binding disrupts LTA production, leading to compromised cell wall stability and eventual bacterial lysis .
- Cell Envelope Disruption : The compound also promotes the release of LTA from the bacterial cell envelope, further destabilizing the cell wall structure. This dual action results in enhanced antibacterial effects against resistant strains .
- Synergistic Effects : Studies indicate that this compound can work synergistically with other antibiotics, enhancing their efficacy against resistant bacterial strains. The combination therapy may reduce the required dosage of each drug, minimizing potential side effects .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its clinical application. Key findings include:
- Absorption : After oral administration, this compound demonstrates low bioavailability (less than 5%) due to poor absorption in the gastrointestinal tract. It is more effective when administered intravenously for systemic infections .
- Distribution : Once in circulation, this compound rapidly distributes into tissues and intracellular fluids. Its high plasma protein binding (over 90%) suggests significant interaction with plasma proteins, which may influence its therapeutic efficacy .
- Metabolism and Excretion : The compound undergoes minimal metabolic degradation in the liver and is primarily excreted unchanged via bile and urine .
Case Studies and Research Findings
Recent studies have provided insights into the clinical potential of this compound:
- Antibacterial Efficacy Against Resistant Strains :
- In Vivo Efficacy :
- Combination Therapy Studies :
Comparative Data Table
Property | This compound | Conventional Antibiotics |
---|---|---|
Structure | 36-membered macrolide | Varies (e.g., beta-lactams) |
Target | Peptidoglycan synthesis | Varies |
Gram-positive Activity | High | Varies |
Resistance Profile | Effective against MRSA | Resistance common |
Bioavailability (oral) | <5% | Varies |
Plasma Protein Binding | >90% | Varies |
Properties
Molecular Formula |
C56H95N3O17 |
---|---|
Molecular Weight |
1082.4 g/mol |
IUPAC Name |
3-[[(1R,3S,5R,7R,9S,14R,15S,22S,23S,25S,26S,27R,30S,31S,33R,34S,35R)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-15-[(E,2S)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C56H95N3O17/c1-33-18-15-20-37(5)52(36(4)17-13-11-9-10-12-14-24-59-55(57)58-8)75-54(72)38(6)21-16-19-34(2)46(64)30-47(65)39(7)44(62)23-22-35(3)49(67)32-56(73)53(71)48(66)29-43(76-56)28-42(74-51(70)31-50(68)69)26-40(60)25-41(61)27-45(33)63/h9-10,15-16,18-21,34-37,39-49,52-53,60-67,71,73H,11-14,17,22-32H2,1-8H3,(H,68,69)(H3,57,58,59)/b10-9+,19-16?,20-15?,33-18?,38-21?/t34-,35-,36-,37+,39-,40+,41+,42-,43-,44+,45-,46-,47-,48+,49-,52-,53-,56+/m0/s1 |
InChI Key |
BQEFTEXUBGKSRY-KOCYUUFSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H]([C@H](C[C@@H]([C@H](C=CC=C(C(=O)O[C@H]([C@@H](C=CC=C([C@H](C[C@@H](C[C@H](C[C@@H](C[C@H]2C[C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=NC)N)C)C)O)O)C)O |
Origin of Product |
United States |
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